molecular formula C11H16N2O2 B12554454 2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide CAS No. 188657-86-5

2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide

Cat. No.: B12554454
CAS No.: 188657-86-5
M. Wt: 208.26 g/mol
InChI Key: DUONREPKAOPORH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide is an organic compound with a complex structure that includes a pyridine ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide typically involves the reaction of 2,2-dimethylpropanamide with a pyridine derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated derivatives.

Scientific Research Applications

2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industry.

Properties

CAS No.

188657-86-5

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2,2-dimethyl-N-[(1-oxidopyridin-1-ium-3-yl)methyl]propanamide

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)10(14)12-7-9-5-4-6-13(15)8-9/h4-6,8H,7H2,1-3H3,(H,12,14)

InChI Key

DUONREPKAOPORH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=C[N+](=CC=C1)[O-]

Origin of Product

United States

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